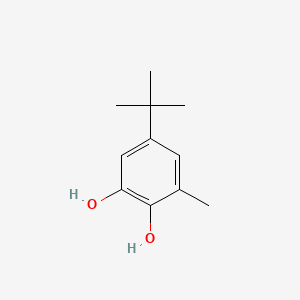

5-tert-butyl-3-méthylbenzène-1,2-diol

Vue d'ensemble

Description

5-tert-Butyl-3-methylpyrocatechol (5-TBMPC) is an important organic compound that has been studied extensively in the fields of chemistry, biology, and pharmacology. It is a phenolic compound that is most commonly used as a reagent in organic synthesis and as an intermediate in the production of other organic compounds. 5-TBMPC has been studied for its potential applications in the fields of medicine and biochemistry due to its ability to interact with proteins, enzymes, and other biomolecules.

Applications De Recherche Scientifique

Catalyse en synthèse organique

Le 5-tert-butyl-3-méthylbenzène-1,2-diol a été utilisé dans la synthèse de molécules organiques complexes. Sa structure, qui comprend des groupes hydroxyles phénoliques, en fait un candidat potentiel pour la catalyse acide de Lewis . Cette application est cruciale dans le développement des produits pharmaceutiques et des produits chimiques fins où des catalyseurs sélectifs et efficaces sont nécessaires.

Propriétés antioxydantes pour la conservation des aliments

Le composé présente des propriétés antioxydantes, qui sont précieuses dans l'industrie alimentaire pour prévenir l'oxydation et prolonger la durée de conservation . Son efficacité à piéger les radicaux libres peut être comparée à celle d'antioxydants couramment utilisés comme le BHT et le TBHQ, offrant une alternative potentielle pour la conservation des aliments.

Recherche pharmacologique

En pharmacologie, les antioxydants comme le 5-tert-butyl-3-méthylcatéchol sont étudiés pour leur potentiel à protéger contre les maladies liées au stress oxydatif . La recherche sur sa capacité à piéger les radicaux libres pourrait conduire au développement de nouveaux agents thérapeutiques.

Chromatographie liquide haute performance (HPLC)

Ce composé peut être analysé par des méthodes HPLC, qui sont essentielles dans les produits pharmaceutiques pour l'identification et la quantification des substances . Ses propriétés permettent son utilisation dans le développement de méthodes analytiques HPLC, ce qui est essentiel pour le contrôle qualité et la recherche.

Inhibition de la polymérisation

Le 5-tert-butyl-3-méthylcatéchol a été testé comme inhibiteur de la polymérisation indésirable dans le traitement pétrochimique . Son efficacité à prévenir la polymérisation lors de la manipulation de produits de pyrolyse liquides est d'une importance industrielle significative.

Activité anticancéreuse

Les dérivés du 5-tert-butyl-3-méthylcatéchol, tels que le 3-tert-butyl-5-méthoxycatéchol, ont montré une activité anticancéreuse en inhibant la prolifération des cellules leucémiques . Cela suggère que le composé parent peut également posséder des propriétés bioactives similaires, ce qui justifie une enquête plus approfondie.

Safety and Hazards

“5-tert-Butyl-3-methylpyrocatechol” is classified as having acute toxicity (Category 4, Oral), skin irritation (Category 2), eye irritation (Category 2), and specific target organ toxicity – single exposure (Category 3) . It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapours/spray, avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .

Propriétés

IUPAC Name |

5-tert-butyl-3-methylbenzene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O2/c1-7-5-8(11(2,3)4)6-9(12)10(7)13/h5-6,12-13H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMRGVXIRSTVLJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1O)O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20176655 | |

| Record name | 5-tert-Butyl-3-methylpyrocatechol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20176655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2213-66-3 | |

| Record name | 5-(1,1-Dimethylethyl)-3-methyl-1,2-benzenediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2213-66-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-tert-Butyl-3-methylpyrocatechol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002213663 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2213-66-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=116690 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-tert-Butyl-3-methylpyrocatechol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20176655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-tert-butyl-3-methylpyrocatechol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.972 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

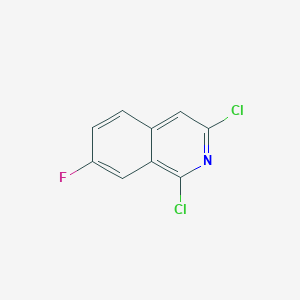

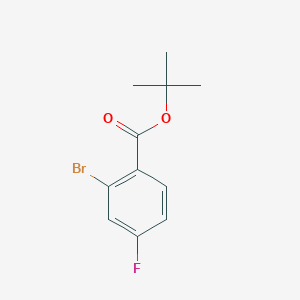

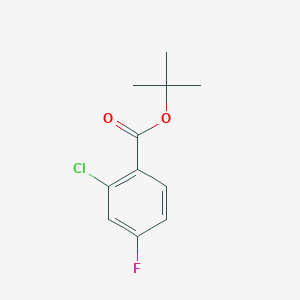

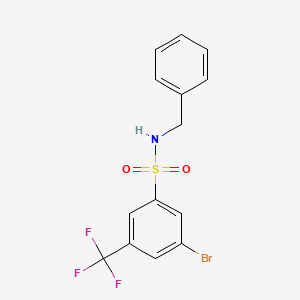

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

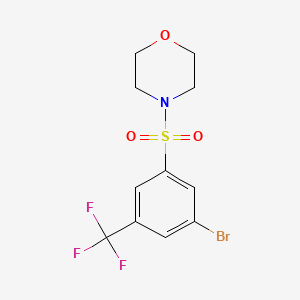

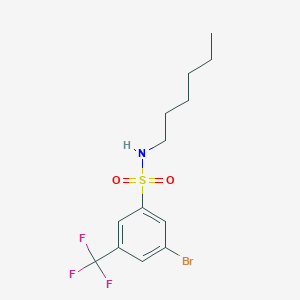

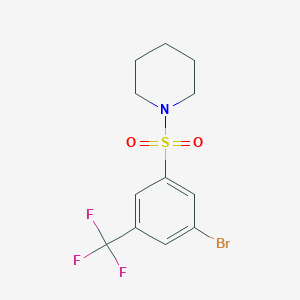

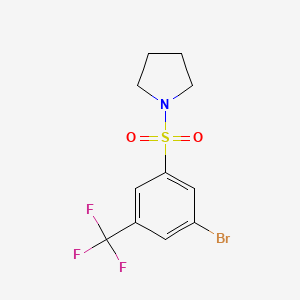

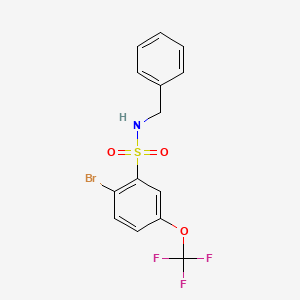

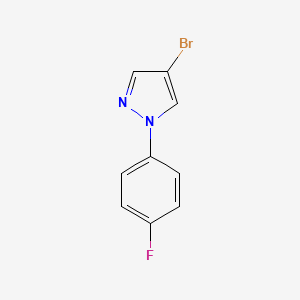

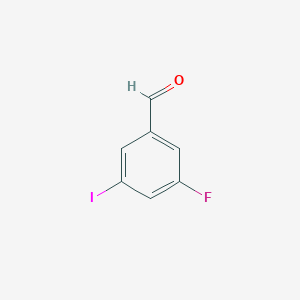

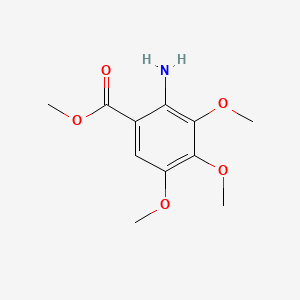

Feasible Synthetic Routes

Q1: What is the primary use of 5-tert-butyl-3-methylcatechol (BMC) in the context of these research papers?

A: The research papers primarily focus on using BMC as a precursor for synthesizing 5-tert-butyl-3-methyl-1,2-phenylene dibenzoate (BMPD). [, , ] BMPD serves as an internal electron donor in the preparation of solid procatalyst compositions, which are crucial for polymer production. []

Q2: Can you describe the synthetic route for preparing BMPD from BMC as detailed in the research?

A: The synthesis involves reacting BMC with triethylamine and a benzoyl chloride in the presence of a water-insoluble solvent (such as toluene, ethyl acetate, or chlorobenzene). [, ] This reaction yields the liquid product, BMPD. The process can be further refined by washing the liquid BMPD with water to remove impurities and then concentrating it to obtain a solid BMPD product with high purity (98-99.9% by weight). []

Q3: What are the advantages of the described method for BMPD synthesis?

A: The research highlights the simplicity and cost-effectiveness of this method for producing BMPD. [] The use of readily available starting materials like BMC and benzoyl chloride, combined with a straightforward reaction procedure, contributes to the method's efficiency. Additionally, the process achieves a high yield of BMPD, making it a desirable approach for industrial applications. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.